

Y-27632 Dihydrochloride: Application Notes and Protocols for Enhanced iPSC Culture

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Compound of Interest

Compound Name: Y-27632 dihydrochloride

Cat. No.: B10761967

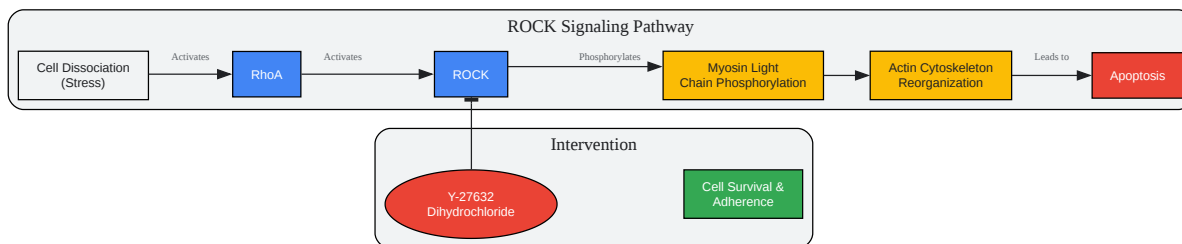
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This document provides detailed application notes and protocols for the use of **Y-27632 dihydrochloride**, a selective ROCK (Rho-associated coiled-coil containing protein kinase) inhibitor, in the culture of human induced pluripotent stem cells (iPSCs). The use of Y-27632 significantly improves iPSC survival, particularly during single-cell dissociation, cryopreservation, and passaging, by mitigating dissociation-induced apoptosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mechanism of Action

Y-27632 is a cell-permeable, highly potent, and selective inhibitor of ROCK. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in cell adhesion, contraction, and motility.[\[4\]](#) When iPSCs are dissociated into single cells, they undergo stress that can trigger apoptosis, a process often mediated by the ROCK pathway.[\[4\]](#) By inhibiting ROCK, Y-27632 prevents this apoptotic cascade, thereby enhancing cell survival and cloning efficiency.[\[1\]](#)[\[2\]](#) The mechanism involves the suppression of caspase-3 expression and activity, a key mediator of apoptosis.[\[2\]](#)[\[5\]](#)



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Caption: ROCK signaling pathway and the inhibitory action of Y-27632.

Quantitative Data Summary

The optimal concentration of Y-27632 can vary depending on the specific iPSC line and application. However, a concentration of 10 μ M is widely reported to be effective for improving survival and colony formation.^{[1][4][5]}

Application	Y-27632 Concentration	Incubation Time	Outcome	Reference
Post-Thawing Recovery	10 μ M	24-48 hours	Significantly increased number of colonies.[1]	[1][6]
Single-Cell Passaging	10 μ M	24 hours	Increased plating efficiency and cell viability.[5]	[4][5]
Post-FACS Recovery	10 μ M	24 hours	Up to four-fold improvement in post-sort recovery.[3]	[3]
General Subculture	10 μ M	24-96 hours	Increased number and size of colonies.[1]	[1]

Concentration (μ M)	Effect on iPSC-derived Cardiomyocytes	Reference
5	Increased viable cell number	[5]
10	Maximized viable cell number	[5]
20	Decreased viable cell number compared to 10 μ M	[5]

Experimental Protocols

Protocol 1: Preparation of Y-27632 Dihydrochloride Stock Solution

- Reconstitution: Dissolve **Y-27632 dihydrochloride** powder in sterile water or DPBS to a final concentration of 10 mM.[7]

- Aliquoting: Aliquot the 10 mM stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for long-term storage (up to one year).^[7] Thawed aliquots can be stored at 2-8°C for up to two weeks.

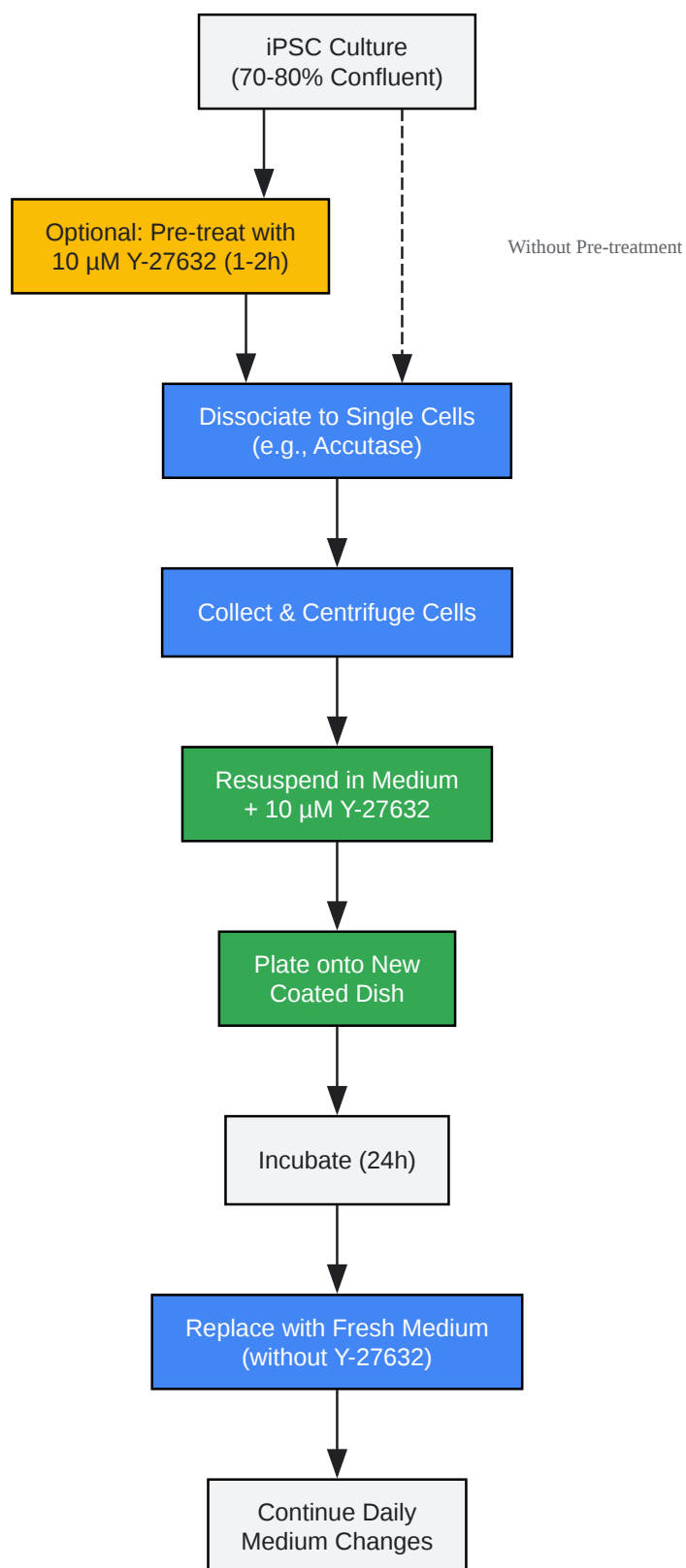
Protocol 2: Use of Y-27632 for iPSC Thawing

- Preparation: Prepare complete iPSC culture medium supplemented with 10 μ M Y-27632. For example, add 10 μ l of a 10 mM stock solution to 10 ml of medium.^[7]
- Thawing: Quickly thaw the cryovial of iPSCs in a 37°C water bath until a small ice crystal remains.^{[6][8]}
- Cell Resuspension: Gently transfer the thawed cell suspension into a 15 ml conical tube containing pre-warmed complete iPSC medium.
- Centrifugation: Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.^[6]
- Plating: Aspirate the supernatant and gently resuspend the cell pellet in the prepared medium containing 10 μ M Y-27632.^[6]
- Incubation: Plate the cells onto a pre-coated culture dish and incubate at 37°C and 5% CO₂.
- Medium Change: The next day, replace the medium with fresh complete iPSC medium without Y-27632.^{[6][7]}

Protocol 3: Use of Y-27632 for Single-Cell Passaging of iPSCs

- Pre-treatment (Optional but Recommended): For some protocols, pre-incubating the iPSCs with 10 μ M Y-27632 for 1-2 hours before dissociation can be beneficial.^[9]
- Dissociation: Aspirate the culture medium and wash the cells with DPBS. Add a suitable non-enzymatic dissociation reagent (e.g., Accutase or Versene) and incubate until the colonies detach.
- Cell Collection: Gently collect the detached cells and transfer them to a conical tube.

- Centrifugation: Centrifuge the cells at a low speed to pellet them.
- Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in complete iPSC medium supplemented with 10 μ M Y-27632.
- Incubation: Plate the single-cell suspension onto a new pre-coated culture dish.
- Medium Change: After 24 hours, replace the medium with fresh complete iPSC medium without Y-27632.



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Caption: Experimental workflow for iPSC passaging using Y-27632.

Concluding Remarks

The incorporation of **Y-27632 dihydrochloride** into iPSC culture protocols is a simple and effective method to significantly enhance cell survival and recovery during stressful events such as thawing, single-cell passaging, and cell sorting. While a 10 μ M concentration is a widely accepted starting point, optimization for specific cell lines and applications may be beneficial. It is crucial to use Y-27632 transiently, as prolonged exposure is generally not necessary and its long-term effects on pluripotency and differentiation potential should be considered. Regular monitoring of iPSC morphology and pluripotency marker expression is recommended to ensure the maintenance of high-quality cultures.[4]

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